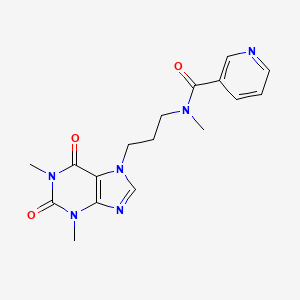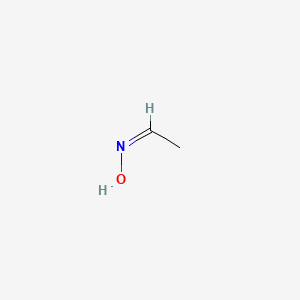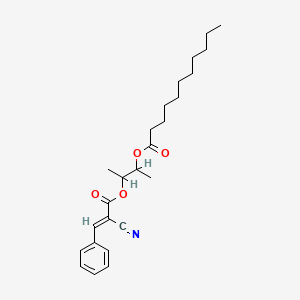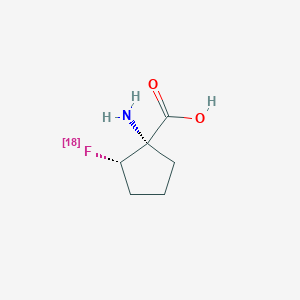
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-: is a compound known for its significant biological activity. It is also referred to as N-Methylnicotinamide, and it is an active endogenous metabolite that plays a role in various biochemical pathways . This compound is known for its ability to improve endothelial function and reduce atherosclerosis by regulating the ADMA-DDAH axis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- can be achieved through several methods:
Direct Method: This involves the treatment of nicotinamide with deoxygenated secondary amines to produce N-Methylnicotinamide.
Ammonolysis Method: This method involves the reaction of methyl chloroacetone with ammonia to produce N-formylurea, which is then reduced under hydrogen and copper catalysis to yield N-Methylnicotinamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the ammonolysis method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- involves the regulation of the ADMA-DDAH axis. This compound improves endothelial function by reducing the levels of asymmetric dimethylarginine (ADMA), a known inhibitor of nitric oxide synthase. By enhancing the activity of dimethylarginine dimethylaminohydrolase (DDAH), it promotes the breakdown of ADMA, leading to increased nitric oxide production and improved vascular function .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A precursor to N-Methylnicotinamide, known for its role in NAD+ biosynthesis.
Nicotinic Acid: Another precursor with similar biological activity but different metabolic pathways.
4-Pyridylnicotinamide: An isomer with similar coordination chemistry properties but different biological activities.
Uniqueness
3-Pyridinecarboxamide, N-methyl-N-(3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)- is unique due to its specific role in regulating the ADMA-DDAH axis and its potential therapeutic applications in cardiovascular diseases. Its ability to act as a bidentate ligand in coordination polymers also sets it apart from other similar compounds .
Propiedades
Número CAS |
70454-30-7 |
|---|---|
Fórmula molecular |
C17H20N6O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N6O3/c1-20(15(24)12-6-4-7-18-10-12)8-5-9-23-11-19-14-13(23)16(25)22(3)17(26)21(14)2/h4,6-7,10-11H,5,8-9H2,1-3H3 |
Clave InChI |
QPSLMAFKGDTZOG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(C)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















